ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a tetrahydrobenzo[b]thiophene core substituted with a 1,2,4-triazole ring linked via a thioacetamido group. Key structural elements include:
- 4-Ethoxyphenyl group: Enhances lipophilicity and influences electronic properties.
- Thioacetamido bridge: Facilitates conjugation between the triazole and benzo[b]thiophene moieties, impacting molecular flexibility .
This compound’s synthesis likely involves multi-step reactions, including cyanoacetylation and nucleophilic substitutions, as seen in analogous pathways for related esters .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O7S2/c1-3-43-22-15-13-20(14-16-22)36-25(17-32-28(39)19-9-11-21(12-10-19)37(41)42)34-35-31(36)45-18-26(38)33-29-27(30(40)44-4-2)23-7-5-6-8-24(23)46-29/h9-16H,3-8,17-18H2,1-2H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZDHCYAVHHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophores that may contribute to diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name is lengthy and reflects its complex structure, which includes an ethoxyphenyl group, a triazole moiety, and a benzo[b]thiophene core. The molecular formula is , with a molecular weight of approximately 600.71 g/mol. The compound is noted for its purity of about 95% in research applications.
Antimicrobial Activity
Research indicates that derivatives similar to the compound exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, compounds with similar structural features demonstrated effective antibacterial activity. For instance, a related series of compounds showed promising results against both gram-positive and gram-negative bacteria .
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Significant |
| Klebsiella pneumoniae | Moderate |
Antifungal Activity
The compound's antifungal potential has also been explored. Research has shown that similar compounds exhibit antifungal activity against pathogens like Aspergillus flavus and Candida albicans. The antifungal efficacy of these derivatives suggests that the target compound may possess comparable properties .
Anti-inflammatory Activity
Compounds within the same chemical family have demonstrated anti-inflammatory effects. Studies have reported that certain derivatives inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory conditions .
The exact mechanism of action for this compound remains to be fully elucidated. However, its structural components suggest multiple interaction sites with biological targets, including enzyme inhibition and receptor modulation.
Case Studies
- Antimicrobial Efficacy : A study synthesized several triazole derivatives and evaluated their activity against various pathogens. Results indicated that modifications in the substituents significantly affected antimicrobial potency.
- Inflammatory Response : In vitro studies demonstrated that certain derivatives reduced cytokine production in PBMCs by up to 65%, indicating strong anti-inflammatory potential compared to standard treatments like ibuprofen.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have been evaluated for their effectiveness against various bacterial strains. Studies demonstrate that these compounds can inhibit the growth of pathogenic bacteria, making them viable candidates for developing new antibiotics .
Antioxidant Properties
The antioxidant activity of related compounds has also been documented. The presence of the triazole ring and the thiophene moiety contributes to their ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases and could lead to therapeutic applications in conditions such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Compounds incorporating the benzo[b]thiophene structure have shown promise in reducing inflammation. The modulation of inflammatory pathways by these compounds suggests potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the ethoxy and nitrobenzamide groups can enhance biological activity while minimizing toxicity. This approach allows researchers to design more potent derivatives with improved pharmacological profiles .
Synthesis and Evaluation
A study conducted by Madhavi et al. synthesized various derivatives of ethyl 2-(2-cyano-3-substituted phenyl acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates and evaluated their antibacterial and antioxidant activities. The results demonstrated that specific structural modifications led to enhanced biological activity compared to the parent compound .
Clinical Implications
In a clinical context, compounds derived from this compound may serve as lead candidates for drug development targeting resistant bacterial strains or inflammatory diseases .
Comparison with Similar Compounds
Core Structural Features
Key Observations :
Physicochemical Properties
Functional Impact :
Challenges :
Prediction for Target Compound :
- The nitro group may enhance antibacterial potency by stabilizing interactions with nitroreductases or DNA gyrases .
Q & A
Q. Key Conditions :
- Solvents: Dimethylformamide (DMF) or ethanol for solubility .
- Catalysts: Triethylamine (TEA) for amide bond formation .
- Temperature: Reflux (70–80°C) for cyclization steps .
What characterization techniques are critical for confirming the compound’s structure and purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton/carbon environments, e.g., distinguishing thiophene (δ 6.8–7.2 ppm) and triazole (δ 8.1–8.5 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 650.2) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
How can researchers optimize synthetic yield when scaling up production?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Catalyst Screening : Pd-based catalysts improve coupling efficiency in triazole formation .
- Stepwise Quenching : Isolating intermediates (e.g., nitrobenzamido derivatives) reduces side reactions .
Example : Refluxing with 10 mol% TEA increased amidation yield from 65% to 82% in analogous syntheses .
How should contradictory biological activity data be analyzed?
Q. Advanced
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .
- Purity Reassessment : HPLC-MS detects trace impurities (e.g., nitro-group reduction byproducts) that may skew results .
- Dose-Response Curves : EC50/IC50 comparisons across batches identify batch-dependent variability .
What computational methods predict the compound’s biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina simulates binding to kinases (e.g., EGFR) by aligning the nitrobenzamido group in hydrophobic pockets .
- QSAR Modeling : Electron-withdrawing groups (e.g., -NO2) correlate with enhanced antimicrobial activity (R² = 0.89 in triazole derivatives) .
What functional groups are critical for biological activity, and how do modifications alter efficacy?
Q. Basic
- Nitrobenzamido Group : Enhances antimicrobial activity via hydrogen bonding with bacterial enzymes .
- Triazole Ring : Mediates π-π stacking in kinase inhibition .
- Tetrahydrobenzo[b]thiophene : Improves metabolic stability .
Q. Advanced SAR Table :
| Functional Group | Modification | Biological Impact | Reference |
|---|---|---|---|
| Nitro (-NO2) | Reduction to amine (-NH2) | Loss of antifungal activity (MIC ↑ from 2 µM to >50 µM) | |
| Ethoxy (C2H5O) | Replacement with methoxy (-OCH3) | 30% decrease in COX-2 inhibition | |
| Thiophene sulfur | Oxidation to sulfone | Reduced cytotoxicity (IC50 ↑ from 1.5 µM to 12 µM) |
How can structural discrepancies in spectral data be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydrobenzo[b]thiophene protons) .
- X-ray Crystallography : Confirms regiochemistry of triazole-thioacetamido linkages .
- Isotopic Labeling : 15N-labeled triazole derivatives validate nitrogen environments in MS/MS .
What strategies improve metabolic stability in derivative design?
Q. Advanced
- Bioisosteric Replacement : Swap ester (-COOEt) with amide (-CONH2) to reduce esterase-mediated hydrolysis .
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl positions) to prolong half-life .
- Prodrug Design : Mask nitro groups as amines for targeted release in hypoxic tumor environments .
How are metabolic pathways analyzed for this compound?
Q. Advanced
- Radiolabeling : 14C-labeled ethyl groups track hepatic metabolism via LC-MS .
- CYP450 Inhibition Assays : Microsomal incubations identify CYP3A4 as the primary metabolizer (Km = 8.2 µM) .
- Metabolite Profiling : Phase I metabolites (e.g., hydroxylated triazole) detected in urine samples .
What in vitro models are suitable for evaluating anticancer activity?
Q. Advanced
- Cell Panel Screening : NCI-60 panel tests potency across cancer types (e.g., GI50 = 1.8 µM in HCT-116) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms caspase-3 activation .
- 3D Tumor Spheroids : Mimics in vivo resistance mechanisms for dose escalation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
